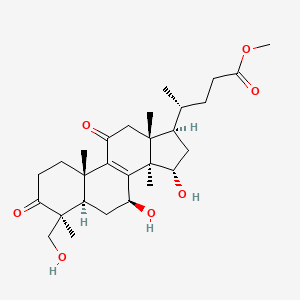

Methyl lucidenate G

Übersicht

Beschreibung

Methyl lucidenate G is a useful research compound. Its molecular formula is C28H42O7 and its molecular weight is 490.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl lucidenate G is a triterpenoid compound derived from the medicinal fungus Ganoderma lucidum, known for its extensive biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound is part of a larger family of triterpenoids that exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. The compound is structurally related to other lucidenic acids and has been studied for its therapeutic potential.

1. Anticancer Activity

This compound has demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values of this compound compared to other related compounds:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 (Leukemia) | 64.5 |

| HeLa (Cervical Carcinoma) | 142 | |

| MCF-7 (Breast Carcinoma) | 61 | |

| Ganoderic Acid A | HL-60 | 1.6 |

| Lucidenic Acid B | HepG2 | 45.0 |

The compound's mechanism of action involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry studies showing increased activity of pro-apoptotic factors such as caspase-3 and caspase-9 .

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. For instance, it has been shown to suppress the activation of NF-kB, a transcription factor that regulates the expression of inflammatory cytokines .

3. Antioxidant Activity

This compound also possesses antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals, potentially reducing the risk of chronic diseases associated with oxidative stress .

Study on Cytotoxicity

A study conducted by researchers isolated twelve triterpenoids from Ganoderma lucidum, including this compound. The cytotoxicity was evaluated against various cancer cell lines, revealing that this compound effectively inhibited cell proliferation in a dose-dependent manner .

Mechanistic Insights

Further investigations into the mechanistic pathways revealed that this compound induces cell cycle arrest at the G1 phase and promotes apoptosis through intrinsic pathways. This was confirmed through assays measuring mitochondrial membrane potential and apoptotic marker expression .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anti-Cancer Properties

Methyl lucidenate G has demonstrated significant anti-cancer effects in various studies. Research indicates that extracts from Ganoderma lucidum, including this compound, inhibit the growth and metastasis of cancer cells. For instance, a study involving mice treated with Ganoderma lucidum extracts showed a reduction in tumor formation and hyperplasia when exposed to carcinogens like PhIP and DSS . The compound's ability to modulate cell signaling pathways involved in cancer progression suggests its potential as a therapeutic agent.

2. Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are notable, particularly in the context of chronic inflammatory diseases. Studies have shown that this compound can reduce markers of inflammation and inhibit macrophage infiltration in tissues affected by inflammatory stimuli . This makes it a candidate for developing treatments for conditions such as colitis and other inflammatory disorders.

3. Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound against neurodegenerative diseases, such as Alzheimer's disease. The compound appears to mitigate the toxic effects of β-amyloid proteins on neurons by modulating critical signaling pathways involved in cellular stress responses . This suggests that this compound could be explored further for its therapeutic applications in neuroprotection.

Pharmacological Insights

The pharmacological effects of this compound are part of a broader category of triterpenoids found in Ganoderma lucidum. These compounds have been extensively studied for their health benefits:

| Triterpenoid | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-cancer, anti-inflammatory | Derived from Ganoderma lucidum |

| Ganoderic acid A | Strong anti-tumor activity | Multiple hydroxyl groups |

| Lucidenic acid B | Immune-modulating effects | Slightly different side chains |

| Ganoderic acid C | Hepatoprotective properties | Similar lanostane structure |

Case Studies

Several studies have illustrated the effectiveness of this compound and related compounds:

- Study on Colitis-Associated Cancer: In an animal model, treatment with Ganoderma lucidum extract containing this compound significantly suppressed tumor formation associated with colitis. The results indicated a restoration of normal colonic architecture at higher dosages .

- Neurodegeneration Research: A study focused on the effects of Ganoderma lucidum extracts on stressed neuronal cells demonstrated that these extracts could reduce the phosphorylation of signaling molecules linked to Alzheimer's pathology, showcasing the neuroprotective properties of its constituents .

Analyse Chemischer Reaktionen

Biosynthetic Pathway Context

Methyl lucidenates are lanostane-type triterpenoids biosynthesized via the mevalonate (MVA) pathway in Ganoderma species . Key enzymatic steps include:

-

Cyclization : 2,3-oxidosqualene → lanosterol via lanosterol synthase (LS) .

-

Oxidation/Modification : Cytochrome P450-mediated oxidation introduces hydroxyl and carbonyl groups, while esterification forms methyl esters like methyl lucidenates .

Chemical Reactivity of Methyl Lucidenates

While Methyl lucidenate G itself lacks direct reaction studies, analogous compounds (e.g., Methyl lucidenates A, E2, F) exhibit characteristic triterpenoid reactivity:

Table 1: Documented Reactions of Methyl Lucidenate Analogues

Reduction Reactions

-

NaBH₄-mediated reduction : Converts ketones (e.g., C-3 carbonyl in Methyl lucidenate E2) to secondary alcohols .

Example:

Esterification/Hydrolysis

-

Acid-catalyzed hydrolysis : Cleaves methyl esters to carboxylic acids (e.g., Methyl lucidenate A → Lucidenic acid A) .

Example:

Oxidative Modifications

-

Epoxidation : Introduces epoxide rings via peracid reagents (e.g., m-CPBA) .

-

Cytochrome P450-mediated oxidation : Adds hydroxyl groups to the triterpenoid backbone .

Analytical Characterization

While this compound is not explicitly quantified, HPLC-DAD methods for analogous compounds provide methodological benchmarks :

Table 2: HPLC Parameters for Methyl Lucidenates

| Compound | Retention Time (min) | Linear Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) |

|---|---|---|---|---|

| Methyl lucidenate A | 97.48 ± 0.08 | 7.50–180.00 | 0.68 | 2.04 |

| Methyl lucidenate E2 | 93.33 ± 0.08 | 7.50–180.00 | 0.91 | 2.74 |

Eigenschaften

IUPAC Name |

methyl (4R)-4-[(4S,5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O7/c1-15(7-8-22(34)35-6)16-11-21(33)28(5)24-17(30)12-19-25(2,10-9-20(32)26(19,3)14-29)23(24)18(31)13-27(16,28)4/h15-17,19,21,29-30,33H,7-14H2,1-6H3/t15-,16-,17+,19-,21+,25+,26-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRAGVJGXZADGV-BDXPFUGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)[C@]4(C)CO)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102607-20-5 | |

| Record name | Methyl lucidenate G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102607205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL LUCIDENATE G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AS7035X4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.